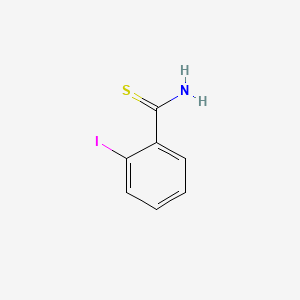

2-Iodothiobenzamide

Description

Contextualization within Halogenated Thioamide Chemistry

Halogenated thioamides are a subclass of thioamides that incorporate one or more halogen atoms, influencing their steric and electronic properties and providing an additional site for chemical modification. The presence of an iodine atom in 2-Iodothiobenzamide is particularly significant due to the reactivity of the C-I bond, which is the most labile among the carbon-halogen bonds (excluding astatine). This allows for selective reactions, such as transition-metal-catalyzed cross-coupling, to be performed, often while preserving the thioamide functionality. researchgate.netresearchgate.net

The thioamide group itself is a versatile functional group. It can act as a nucleophile through its sulfur or nitrogen atoms, participate in cycloaddition reactions, and be converted into other functional groups. researchgate.net The interplay between the reactive C-I bond and the thioamide moiety defines the chemical utility of 2-Iodothiobenzamide. For instance, studies on N,N-dimethyl-2-iodothiobenzamide have shown that with palladium(0) catalysts, oxidative addition occurs preferentially at the aryl-halogen bond, a reaction pathway that differs from its chloro- and bromo-analogs which can undergo cyclopalladation at an N-methyl group. researchgate.netresearchgate.net This demonstrates the specific influence of the iodine substituent on reactivity.

The synthesis of halogenated thioamides can often be achieved from the corresponding nitriles or amides. organic-chemistry.orgthieme-connect.com Methods using reagents like phosphorus pentasulfide or Lawesson's reagent are common, and newer protocols have been developed for efficiency and functional group tolerance. organic-chemistry.org Research has shown that the conversion of halogenated nitriles to thioamides can proceed without the loss of the halogen, making these compounds accessible for further synthetic applications. scirp.org

Table 1: Comparative Reactivity of 2-Halothiobenzamide Derivatives with Palladium Catalysts

| Compound | Catalyst | Predominant Reaction Pathway | Reference |

| N,N-Dimethyl-2-chlorothiobenzamide | Li₂PdCl₄ | Cyclopalladation at N-methyl | researchgate.net |

| N,N-Dimethyl-2-bromothiobenzamide | Li₂PdCl₄ | Cyclopalladation at N-methyl | researchgate.net |

| N,N-Dimethyl-2-iodothiobenzamide | Pd(dba)₂ | Oxidative Addition at C-I bond | researchgate.net |

Significance as a Research Probe in Synthetic and Mechanistic Studies

2-Iodothiobenzamide serves as a significant research probe, particularly in the synthesis of heterocyclic compounds and for investigating reaction mechanisms. The dual functionality allows it to be used in sequential or one-pot reactions to construct complex molecular architectures.

A primary application of 2-Iodothiobenzamide is as a precursor in the synthesis of thiazoles, a class of sulfur- and nitrogen-containing heterocycles. In a key example, it participates in the Hantzsch thiazole (B1198619) synthesis by reacting with an α-haloketone, such as 3-bromopyruvic acid, to form a 2-arylthiazole. acs.org The resulting product, 2-(2-iodophenyl)thiazole-4-carboxylic acid, retains the iodine atom, which can be used for subsequent modifications. acs.org For example, the iodo-substituted thiazole can undergo palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce new aryl or alkyl groups, demonstrating the utility of 2-Iodothiobenzamide as a linchpin for building molecular diversity. acs.orgnih.gov

Table 2: Application of 2-Iodothiobenzamide in Heterocyclic Synthesis

| Reactants | Reaction Type | Product | Significance | Reference |

| 2-Iodothiobenzamide, 3-Bromopyruvic acid | Hantzsch Thiazole Synthesis | 2-(2-Iodophenyl)thiazole-4-carboxylic acid | Formation of a functionalized thiazole with a reactive C-I handle for further diversification. | acs.org |

| 4-Iodothiobenzamide, 3-Chloro-2,4-pentanedione | Hantzsch Thiazole Synthesis | 2-(4-Iodophenyl)-4,5-dimethylthiazole | Intermediate for Sonogashira cross-coupling reactions. | nih.gov |

From a mechanistic standpoint, the compound is useful for probing the factors that control reaction pathways. As mentioned, the chemoselectivity observed in palladium-catalyzed reactions of N,N-dimethyl-2-iodothiobenzamide highlights how the nature of the halogen dictates the outcome (oxidative addition vs. cyclometalation). researchgate.net Furthermore, the thioamide functional group can be activated through non-covalent interactions, such as halogen bonding with an organocatalyst, to facilitate reactions like the formation of benzoxazoles. nih.govmdpi.com The study of 2-Iodothiobenzamide and its derivatives contributes to a deeper understanding of these fundamental reactivity principles.

Historical Overview of Thiobenzamide (B147508) Derivatives in Academic Literature

The study of thioamides and their derivatives is a well-established field within organic chemistry. Historically, the synthesis of thioamides was often accomplished via the Willgerodt-Kindler reaction, which involves the reaction of a carbonyl compound with an amine and elemental sulfur. organic-chemistry.org Another classical route is the thionation of amides using phosphorus pentasulfide (P₄S₁₀), a method that continues to be refined.

The utility of thioamides as key intermediates in heterocyclic synthesis has been recognized for many decades. The Hantzsch thiazole synthesis, which condenses a thioamide with an α-halocarbonyl compound, is a foundational method first reported in the 19th century and remains a cornerstone for constructing the thiazole ring. researchgate.net Patent literature from the mid-20th century documents the synthesis and use of various halogenated thiobenzamides, including 2-chloro-6-iodothiobenzamide, indicating an early interest in these multifunctional compounds for various applications. google.com A 1977 patent further describes the reaction of iodo-substituted thiobenzamides to produce 4-cyanothiazoles, which are themselves intermediates for other valuable compounds. google.com

In recent decades, research has focused on developing milder, more efficient, and "greener" methods for thioamide synthesis, avoiding harsh reagents and conditions. organic-chemistry.org These include direct conversions from nitriles using various sulfur sources and transition-metal-free, multi-component reactions. organic-chemistry.org The enduring interest in thiobenzamide derivatives stems from their proven utility as versatile synthons for preparing a vast array of heterocyclic compounds. acs.orgmdpi.com

Structure

3D Structure

Properties

IUPAC Name |

2-iodobenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INS/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SROXPQIFIILRJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=S)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50231206 | |

| Record name | Thiobenzamide, 2-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50231206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81568-85-6 | |

| Record name | Thiobenzamide, 2-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081568856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiobenzamide, 2-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50231206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Iodothiobenzamide and Its Derivatives

Classical Synthetic Approaches to Substituted Thiobenzamides

Traditional methods for synthesizing thiobenzamides have historically relied on the direct conversion of corresponding benzamides or the reaction of nitriles with a sulfur source.

Adaptation of Established Thioamidation Reactions

The most prevalent classical approach for synthesizing thioamides is the thionation of amides. This transformation involves the replacement of the carbonyl oxygen atom of an amide with a sulfur atom. For decades, phosphorus pentasulfide (P₄S₁₀) was a common reagent for this purpose, though its application often required harsh conditions, such as high temperatures and the use of dry, high-boiling solvents like toluene, xylene, or pyridine. organic-chemistry.orgnih.gov

A significant advancement in this area was the introduction of Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide. organic-chemistry.orgnih.gov This reagent is generally considered milder and more efficient than P₄S₁₀, often providing higher yields of the desired thioamide with shorter reaction times. organic-chemistry.org The reaction mechanism involves a [2+2] cycloaddition of the carbonyl group to the P=S bond of the reagent, forming a four-membered thiaoxaphosphetane intermediate, which then fragments to yield the thiocarbonyl compound. organic-chemistry.org The synthesis of 2-Iodothiobenzamide would typically start from 2-Iodobenzamide (B1293540), which is then treated with Lawesson's reagent.

Another classical route involves the reaction of nitriles with a source of hydrogen sulfide (B99878). For instance, aromatic nitriles can react with thioacetic acid in the presence of a base like calcium hydride to yield the corresponding thioamides. organic-chemistry.org

Role of Iodination in Direct Synthesis

The synthesis of 2-Iodothiobenzamide specifically requires the introduction of an iodine atom onto the benzene (B151609) ring. This is typically achieved by starting with an already iodinated precursor rather than by direct iodination of thiobenzamide (B147508), which can be challenging and may lead to unwanted side reactions.

The common strategy involves the synthesis of 2-iodobenzamide as the key intermediate. buet.ac.bd This can be prepared from 2-iodoaniline, which is then coupled with an appropriate acid chloride, or from 2-iodobenzoic acid, which can be converted to its acid chloride and subsequently reacted with ammonia (B1221849) or an amine. buet.ac.bdnih.gov Once 2-iodobenzamide is obtained, it can be subjected to classical thionation conditions as described above.

Alternatively, 2-iodobenzonitrile (B177582) can serve as a starting material. This compound can be converted to 2-Iodothiobenzamide through reaction with a sulfur nucleophile. For example, treatment with phosphorus pentasulfide or sodium hydrosulfide (B80085) can effectively transform the nitrile group into a thioamide group. organic-chemistry.org While direct iodination of aromatic rings is a well-established process, its application directly on a thiobenzamide scaffold is less common due to the potential for the iodine to react with the sulfur atom or other parts of the molecule. researchgate.netorganic-chemistry.org

Modern Synthetic Strategies

Contemporary approaches to thiobenzamide synthesis focus on improving efficiency, selectivity, and environmental compatibility. These methods often employ catalysis, multi-component reactions, and green chemistry principles.

Catalytic Methods for Thiobenzamide Formation

Catalysis offers a pathway to milder reaction conditions and improved yields. While the classical Willgerodt-Kindler reaction itself is often considered a multi-component reaction, modern adaptations frequently incorporate catalysts to enhance its efficiency. thieme-connect.de For example, base catalysts such as sodium sulfide (Na₂S·9H₂O) have been shown to significantly improve the yields of thiobenzanilides in the Willgerodt-Kindler reaction between benzaldehydes and anilines. thieme-connect.de Acid catalysts, like the clay montmorillonite (B579905) K-10, have also been employed to facilitate the reaction, particularly under microwave irradiation.

Transition-metal-free approaches have also been developed. One such method involves a three-component reaction of arylacetic acids, amines, and elemental sulfur, which proceeds via a decarboxylative strategy to furnish thioamides. organic-chemistry.org Another innovative, catalyst-free method involves the reaction of benzyl (B1604629) halides with sodium thiosulfate (B1220275) and an amine in a one-pot procedure to produce thiobenzamides in good to excellent yields. tandfonline.com

Multi-component Reactions in Thiobenzamide Synthesis

Multi-component reactions (MCRs) are highly valued for their efficiency and atom economy, as they combine three or more reactants in a single step to form a complex product. beilstein-journals.orgnih.gov The Willgerodt-Kindler reaction is a cornerstone MCR for thioamide synthesis. chemistry-reaction.comnih.govorganic-chemistry.org In its typical form, it involves the reaction of an aldehyde or ketone, an amine (often a secondary amine like morpholine), and elemental sulfur. nih.govchemrxiv.org The reaction proceeds without rearrangement when an aldehyde is used as the starting carbonyl compound. nih.gov

The scope of the Willgerodt-Kindler reaction has been expanded to include a variety of substrates and conditions. For instance, it can be performed using various substituted benzaldehydes or acetophenones. nih.govtandfonline.com Research has shown that using polar aprotic solvents like dimethylformamide (DMF) can improve the reaction, and in some cases, DMF can even act as a source of the amine reactant through base-mediated cleavage. nih.gov Base catalysts have been found to be effective in promoting the reaction under milder conditions. thieme-connect.de

Recent advancements include visible-light-driven multicomponent reactions for thioamide synthesis. One such method utilizes amines, carbon disulfide, and olefins in a radical thiocarbamoylation process, offering a mild and versatile route to structurally diverse thioamides. nih.gov

Below is a table summarizing conditions for the Willgerodt-Kindler reaction.

| Carbonyl Source | Amine | Sulfur Source | Catalyst/Conditions | Product | Reference |

| Benzaldehyde | Aniline | Elemental Sulfur | Na₂S·9H₂O (cat.), Pyridine, 110 °C | Thiobenzanilide | thieme-connect.de |

| Aryl Aldehyde | Morpholine | Elemental Sulfur | Montmorillonite K-10, DMF, Microwave | Phenyl(morpholino)methanethione | |

| Arylacetic Acid | Amine | Elemental Sulfur | No catalyst, Solvent-free, 120 °C | Thioamide | organic-chemistry.org |

| Benzaldehyde | Aniline | Elemental Sulfur | No catalyst, Pyridine, 110 °C | Thiobenzanilide | thieme-connect.de |

Green Chemistry Principles Applied to Thiobenzamide Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. yale.eduopcw.orgresearchgate.net In thiobenzamide synthesis, this has led to the development of solvent-free reactions, the use of safer solvents like water, and energy-efficient methods like microwave irradiation. organic-chemistry.orgjddhs.com

Solvent-free synthesis of thioamides has been achieved by reacting ketones or amides with Lawesson's reagent under neat conditions, sometimes with microwave activation to expedite the reaction. organic-chemistry.orgrsc.org This approach circumvents the need for dry, toxic solvents typically used in these reactions. rsc.org Mechanochemical methods, using liquid-assisted grinding with Lawesson's reagent, also represent a greener alternative by minimizing solvent use. rsc.org

Water has been utilized as a solvent in some modern thioamide syntheses. One protocol describes a catalyst-free, three-component reaction in water. mdpi.com Another greener method involves the synthesis of thioamides from aldehydes and N-substituted formamides using sodium sulfide as the sulfur source in water, requiring no additional energy input or catalysts. organic-chemistry.org

Microwave-assisted synthesis has been successfully applied to the Willgerodt-Kindler reaction. tandfonline.com Using pulsed microwave irradiation can lead to faster reactions, cleaner products, and reduced formation of toxic hydrogen sulfide gas compared to conventional heating. tandfonline.com

These green approaches align with several of the 12 Principles of Green Chemistry, including waste prevention, atom economy, use of safer solvents, and design for energy efficiency. yale.eduopcw.orgrjpn.org

Strategies for Functionalization and Derivatization

The strategic functionalization of 2-iodothiobenzamide can be approached by targeting its key reactive centers. These include chemical transformations at the thioamide moiety, electrophilic substitutions on the aromatic ring, and transition metal-catalyzed cross-coupling reactions at the carbon-iodine bond. Each approach provides a unique pathway to novel derivatives with tailored chemical properties.

Chemical Transformations at the Thioamide Group

The thioamide functional group is a versatile synthon for a variety of chemical transformations. springerprofessional.de Its reactivity is distinct from that of its amide counterpart, primarily due to the properties of the sulfur atom. The sulfur atom is a reactive site for both electrophiles and nucleophiles, and the protons on the nitrogen atom and the α-carbon exhibit enhanced acidity. researchgate.net

Key transformations involving the thioamide group include:

S-Alkylation: The sulfur atom of the thioamide can act as a nucleophile, reacting with alkyl halides to form thioimidate salts. This reaction is a common strategy for activating the thioamide group for further reactions.

Conversion to Amides: The thioamide can be converted back to the corresponding amide through oxidation or hydrolysis, often facilitated by thiophilic metal salts like those of silver(I) or mercury(II). wikipedia.orgchemrxiv.org

Heterocycle Synthesis: Thioamides are valuable precursors for the synthesis of various sulfur- and nitrogen-containing heterocycles. acs.org For instance, reaction with α-haloketones can lead to the formation of thiazole (B1198619) rings, while reactions with 1,2-dihalides can yield thiazolines. acs.org

Amidination: The thioamide group can be converted to an amidine through reactions with amines, often catalyzed or promoted by metal salts. researchgate.net

Table 1: Selected Chemical Transformations of the Thioamide Group

| Transformation | Reagent(s) | Resulting Functional Group | Reference |

|---|---|---|---|

| S-Alkylation | Alkyl Halide (R-X) | Thioimidate | wikipedia.org |

| Conversion to Amide | Hg(OAc)₂, H₂O | Amide | wikipedia.org |

| Thiazole Synthesis | α-Haloketone | Thiazole Ring | acs.org |

| Amidination | Amine (R-NH₂), Metal Catalyst | Amidine | researchgate.net |

Modifications of the Aromatic Ring System

The benzene ring of 2-iodothiobenzamide is subject to electrophilic aromatic substitution (EAS), allowing for the introduction of various substituents. wikipedia.org The position of the incoming electrophile is dictated by the directing effects of the existing iodo and thioamide groups. pressbooks.pub

Directing Effects:

Iodine: The iodine atom is a deactivating group due to its inductive electron-withdrawing effect, but it is an ortho, para-director because its lone pairs can stabilize the cationic intermediate (sigma complex) through resonance. libretexts.org

Thioamide Group: The thioamide group (-CSNH₂) is anticipated to be a deactivating and meta-directing group due to the electron-withdrawing nature of the thiocarbonyl, which destabilizes the sigma complex, particularly when the electrophile adds to the ortho or para positions.

Given that the iodine is at the C2 position, the ortho position is C6 and the para position is C4. The thioamide is at C1, making the meta positions C3 and C5. The combined directing effects suggest that electrophilic substitution will likely occur at the C4 or C6 positions (directed by iodine) or the C5 position (directed by the thioamide). The precise outcome would depend on the specific reaction conditions and the nature of the electrophile.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a molecular halogen and a Lewis acid catalyst. masterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. youtube.com

Table 2: Potential Electrophilic Aromatic Substitution Reactions on 2-Iodothiobenzamide

| Reaction | Typical Reagents | Potential Position(s) of Substitution | Reference |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | C4, C5, C6 | wikipedia.org |

| Bromination | Br₂, FeBr₃ | C4, C5, C6 | masterorganicchemistry.com |

| Sulfonation | SO₃, H₂SO₄ | C4, C5, C6 | youtube.com |

Introduction of Diverse Substituents via Cross-Coupling Reactions

The carbon-iodine bond in 2-iodothiobenzamide is an excellent handle for transition metal-catalyzed cross-coupling reactions. Aryl iodides are highly reactive substrates in these transformations, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. wikipedia.org

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl iodide with an organoboron reagent (boronic acid or ester) to form a new C-C bond, yielding biaryl or aryl-alkyl derivatives. researchgate.net

Sonogashira Coupling: A palladium- and copper-cocatalyzed reaction between the aryl iodide and a terminal alkyne, this method is highly effective for synthesizing arylalkynes. wikipedia.orglibretexts.org The reaction can often be performed under mild conditions. organic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond by coupling the aryl iodide with a primary or secondary amine. wikipedia.orgjk-sci.com It has become a premier method for synthesizing aryl amines, replacing harsher traditional methods. wikipedia.org

Ullmann Condensation: A copper-catalyzed reaction that can be used to form C-O, C-S, and C-N bonds by coupling the aryl iodide with alcohols, thiols, or amines, respectively. wikipedia.orgsynarchive.com While traditional conditions were harsh, modern ligand-supported copper catalysts allow the reaction to proceed under milder conditions. wikipedia.orgmdpi.com

Table 3: Cross-Coupling Reactions for Derivatization of 2-Iodothiobenzamide

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Resulting Structure | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid (R-B(OH)₂) | Pd(0) catalyst, Base | C-C | 2-Aryl/Alkyl-thiobenzamide | researchgate.net |

| Sonogashira | Terminal Alkyne (H-C≡C-R) | Pd(0) catalyst, Cu(I) cocatalyst, Base | C-C (sp²-sp) | 2-(Alkynyl)thiobenzamide | libretexts.org |

| Buchwald-Hartwig | Amine (R¹R²NH) | Pd(0) catalyst, Ligand, Base | C-N | 2-(Amino)thiobenzamide | wikipedia.org |

| Ullmann (C-O) | Alcohol/Phenol (R-OH) | Cu(I) catalyst, Base | C-O | 2-(Alkoxy/Aryloxy)thiobenzamide | wikipedia.orgsynarchive.com |

| Ullmann (C-S) | Thiol (R-SH) | Cu(I) catalyst, Base | C-S | 2-(Alkyl/Arylthio)thiobenzamide | wikipedia.org |

Reactivity and Elucidation of Reaction Mechanisms Involving 2 Iodothiobenzamide

Fundamental Principles of Organic Reaction Mechanisms Applied to Thioamides

Thioamides, the sulfur analogs of amides, exhibit distinct reactivity profiles due to the inherent properties of the sulfur atom. nih.gov They are generally more reactive towards both nucleophiles and electrophiles compared to their amide counterparts. nih.govresearchgate.net This heightened reactivity can be attributed to the weaker carbon-sulfur double bond (C=S) compared to the carbon-oxygen double bond (C=O) in amides. nih.gov

Electron Displacement Effects in 2-Iodothiobenzamide

The electronic landscape of 2-iodothiobenzamide is shaped by inductive and resonance effects. The iodine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (σ-withdrawing). This effect decreases the electron density on the aromatic ring and the adjacent carbonyl carbon of the thioamide group.

Conversely, the thioamide group itself can participate in resonance, delocalizing the lone pair of electrons from the nitrogen atom. This delocalization can be represented by the following resonance structures:

Structure A: The neutral form with a C=S double bond.

Structure B: A zwitterionic form with a negative charge on the sulfur atom and a positive charge on the nitrogen atom, featuring a C=N double bond.

This resonance contributes to the planarity of the thioamide group and influences its reactivity. The presence of the ortho-iodo substituent can sterically hinder the rotation around the C-N bond, potentially impacting the degree of resonance stabilization.

Influence of the Thioamide Moiety on Reaction Pathways

The thioamide functional group is a versatile player in organic reactions. The sulfur atom, with its available lone pairs, can act as a nucleophile, attacking electrophilic centers. researchgate.net For instance, in the presence of an oxidizing agent, the sulfur atom can be oxidized. nih.gov

Furthermore, the thioamide moiety can be converted to other functional groups. A notable reaction is the dehydrosulfurization of thioamides to form nitriles, which can be achieved using reagents like iodine in the presence of a base. jst.go.jp The proposed mechanism involves the initial attack of the sulfur atom on iodine, forming an intermediate that subsequently eliminates sulfur to yield the nitrile. jst.go.jp

The thioamide group can also influence the acidity of the N-H protons. Thioamide N-H groups are significantly more acidic than their amide counterparts. nih.gov This increased acidity facilitates deprotonation, which can be a key step in various reaction mechanisms.

Role of the Iodine Substituent in Directing Reactivity

The iodine atom at the ortho position of the benzamide (B126) ring plays a critical role in directing the reactivity of 2-iodothiobenzamide, primarily through steric and electronic effects, and by providing a handle for cyclization reactions.

Steric and Electronic Effects of Ortho-Iodine

The bulky iodine atom at the ortho position creates significant steric hindrance. This steric crowding can influence the conformation of the molecule, potentially preventing the thioamide group from being coplanar with the aromatic ring. nih.gov This lack of coplanarity can, in turn, affect the extent of resonance delocalization.

Electronically, iodine is a strong sigma-withdrawing group, which can accelerate certain reactions by making adjacent centers more electrophilic. However, this electronic effect can sometimes be counteracted by the steric hindrance it imposes. The interplay between these steric and electronic factors is crucial in determining the regioselectivity and rate of reactions involving 2-iodothiobenzamide.

Potential for Intramolecular Cyclization Reactions

The ortho-iodo substituent provides a prime site for intramolecular cyclization reactions, a powerful strategy for the synthesis of heterocyclic compounds. organic-chemistry.orgthieme-connect.com Palladium-catalyzed intramolecular cyclization of 2-iodobenzamides is a well-established method for constructing isoindolin-1-ones. organic-chemistry.orgthieme-connect.comthieme-connect.com A plausible mechanism for such reactions involves the oxidative addition of the palladium(0) catalyst to the carbon-iodine bond, followed by intramolecular insertion and reductive elimination to form the cyclized product.

Similarly, aryl radical cyclization reactions offer another avenue for intramolecular bond formation. scielo.br Treatment of a 2-iodobenzamide (B1293540) derivative with a radical initiator like AIBN and a radical mediator such as tri-n-butyltin hydride can generate an aryl radical at the position of the iodine atom. scielo.br This radical can then attack a suitably positioned intramolecular double bond, leading to the formation of a cyclic product. scielo.br The regioselectivity of this cyclization (e.g., endo vs. exo) is influenced by the specific structure of the substrate. scielo.br

Mechanistic Pathways of 2-Iodothiobenzamide Reactions

The reactions of 2-iodothiobenzamide can proceed through various mechanistic pathways, largely dictated by the reaction conditions and the nature of the other reactants.

One common pathway involves nucleophilic substitution, where a nucleophile attacks the electrophilic carbon of the thioamide group. The S"N"2 mechanism, a concerted process involving backside attack of the nucleophile and simultaneous departure of the leaving group, is a fundamental concept in this context. pressbooks.pubwikipedia.org

Another important mechanistic consideration is the role of the solvent and base. In elimination reactions, for instance, the strength of the base can determine whether the reaction proceeds through an E1 or E2 pathway. masterorganicchemistry.com Strong bases tend to favor the bimolecular E2 mechanism, which is a concerted process, while weaker bases in polar protic solvents can promote the unimolecular E1 mechanism, which involves a carbocation intermediate. masterorganicchemistry.com

Furthermore, reactions involving hypervalent iodine reagents often proceed through unique mechanisms. For example, the reductive iodonio-Claisen rearrangement can be influenced by the formation of benzyl (B1604629) hypervalent iodine intermediates, which may undergo a transmetallation-like process. beilstein-journals.org

The following table summarizes some key mechanistic concepts relevant to the reactivity of 2-iodothiobenzamide:

| Reaction Type | Key Mechanistic Features | Relevant Functional Group |

| Nucleophilic Acyl Substitution | Attack of a nucleophile on the thioamide carbon, often followed by elimination of a leaving group. | Thioamide |

| Intramolecular Cyclization | Formation of a new ring by reaction of two functional groups within the same molecule. Often catalyzed by transition metals like palladium. organic-chemistry.orgthieme-connect.com | 2-Iodo and Thioamide |

| Radical Cyclization | Involves the formation of a radical intermediate that initiates a cyclization cascade. scielo.br | 2-Iodo |

| Dehydrosulfurization | Elimination of sulfur from the thioamide to form a nitrile. jst.go.jp | Thioamide |

Nucleophilic Additions and Substitutions

Nucleophilic reactions are fundamental to the chemistry of 2-Iodothiobenzamide, primarily targeting the electrophilic carbon of the thioamide group and the aromatic carbon bearing the iodine atom.

Nucleophilic Addition to the Thioamide Group:

The thioamide functional group (-CSNH2) in 2-Iodothiobenzamide features a polarized carbon-sulfur double bond, making the carbon atom electrophilic and susceptible to attack by nucleophiles. Nucleophilic addition reactions to the thioamide group are a key aspect of its reactivity. savemyexams.comnumberanalytics.comlibretexts.org

Mechanism: In a typical nucleophilic addition, the nucleophile attacks the electrophilic carbon of the thioamide group. This leads to the formation of a tetrahedral intermediate where the pi-bond of the C=S group is broken, and the electron density shifts to the sulfur atom, creating a thiolate anion. libretexts.org This intermediate can then undergo various subsequent reactions, such as protonation or elimination, depending on the nature of the nucleophile and the reaction conditions.

Detailed Research Findings: While specific studies on 2-Iodothiobenzamide's nucleophilic addition reactions are not extensively detailed in the provided results, the general principles of nucleophilic additions to thioamides can be applied. For instance, reactions with amines or other nitrogen nucleophiles can lead to the formation of amidines. Similarly, attack by hydroxide (B78521) or alkoxide ions can initiate hydrolysis or alcoholysis of the thioamide group. The presence of the ortho-iodo substituent may influence the reactivity of the thioamide group through steric hindrance or electronic effects.

Nucleophilic Aromatic Substitution (SNA_r):

The iodine atom attached to the benzene (B151609) ring can be replaced by a nucleophile through a nucleophilic aromatic substitution mechanism. savemyexams.comlibretexts.org The rate of this reaction is influenced by the nature of the nucleophile, the solvent, and the presence of activating or deactivating groups on the aromatic ring. savemyexams.com

Mechanism: Nucleophilic aromatic substitution typically proceeds through two main mechanisms: the SNAr (addition-elimination) mechanism and the benzyne (B1209423) mechanism. For 2-Iodothiobenzamide, the SNAr mechanism is more likely, especially with strong nucleophiles. This involves the attack of the nucleophile on the carbon atom bearing the iodine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequently, the leaving group (iodide ion) is expelled, restoring the aromaticity of the ring.

Detailed Research Findings: The reactivity of aryl halides in nucleophilic substitution reactions is dependent on the nature of the halogen. The carbon-iodine bond is the weakest among the carbon-halogen bonds (C-F > C-Cl > C-Br > C-I), making iodo-substituted compounds like 2-Iodothiobenzamide more reactive towards nucleophilic substitution compared to their chloro or bromo analogs. savemyexams.com Common nucleophiles used in these reactions include alkoxides, amides, and thiolates.

Interactive Data Table: Nucleophilic Reactions of 2-Iodothiobenzamide

| Reaction Type | Attacking Nucleophile | Site of Attack | Intermediate | Potential Product |

| Nucleophilic Addition | Amine (R-NH2) | Thioamide Carbon | Tetrahedral Intermediate | Amidine |

| Nucleophilic Addition | Hydroxide (OH-) | Thioamide Carbon | Tetrahedral Intermediate | Carboxylic Acid (after hydrolysis) |

| Nucleophilic Aromatic Substitution | Alkoxide (RO-) | Aromatic Carbon (C-I) | Meisenheimer Complex | 2-Alkoxythiobenzamide |

| Nucleophilic Aromatic Substitution | Thiolate (RS-) | Aromatic Carbon (C-I) | Meisenheimer Complex | 2-(Alkylthio)thiobenzamide |

Electrophilic Reactions on the Aromatic Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. dalalinstitute.commasterorganicchemistry.comresearchgate.netwikipedia.orghu.edu.jo The substituents already present on the ring dictate the position and rate of the substitution.

Mechanism: The general mechanism of EAS involves the attack of the aromatic pi-electron system on the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. researchgate.nethu.edu.jo In the final step, a proton is removed from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.comhu.edu.jo

Directing Effects of Substituents: In 2-Iodothiobenzamide, both the iodo and the thioamide groups influence the orientation of incoming electrophiles.

Iodo Group (-I): The iodine atom is a deactivating group due to its electron-withdrawing inductive effect (-I effect). However, it is an ortho, para-director because the lone pairs on the iodine can donate electron density through resonance (+M effect), stabilizing the arenium ion intermediate when the electrophile attacks at the ortho and para positions. dalalinstitute.com

Thioamide Group (-CSNH2): The thioamide group is also generally considered a deactivating and meta-directing group due to the electron-withdrawing nature of the thiocarbonyl group.

Detailed Research Findings: The combination of an ortho, para-directing iodo group and a meta-directing thioamide group in 2-Iodothiobenzamide makes predicting the exact site of electrophilic attack complex. The outcome would likely be a mixture of products, with the regioselectivity depending on the specific electrophile and reaction conditions. Steric hindrance from the existing substituents would also play a significant role in determining the position of substitution.

Rearrangement Reactions

Rearrangement reactions involve the migration of an atom or group from one atom to another within the same molecule, leading to a structural isomer of the original molecule. bdu.ac.in Several types of rearrangement reactions are known in organic chemistry, and some could potentially involve 2-Iodothiobenzamide or its derivatives.

Hofmann-type Rearrangements: The Hofmann rearrangement involves the conversion of a primary amide to a primary amine with one fewer carbon atom, using bromine and a strong base, proceeding through an isocyanate intermediate. masterorganicchemistry.com A thio-analog of the Hofmann rearrangement could potentially occur with 2-Iodothiobenzamide, where the thioamide is converted to an amine. The mechanism would involve the formation of a thio-isocyanate intermediate.

Beckmann-type Rearrangements: The Beckmann rearrangement is the acid-catalyzed conversion of an oxime to an amide. tmv.ac.in While not directly applicable to 2-Iodothiobenzamide itself, derivatives of 2-Iodothiobenzamide, such as its S-oxide, could potentially undergo rearrangements analogous to the Beckmann rearrangement.

Stevens Rearrangement: The Stevens rearrangement is a 1,2-rearrangement of quaternary ammonium (B1175870) and sulfonium (B1226848) salts in the presence of a strong base. wikipedia.org Derivatives of 2-Iodothiobenzamide containing a quaternary ammonium or sulfonium group adjacent to the aromatic ring could undergo this type of rearrangement. The mechanism is thought to involve the formation of an ylide followed by either a concerted or a radical-pair pathway. wikipedia.org

Detailed Research Findings: Specific examples of rearrangement reactions involving 2-Iodothiobenzamide are not prevalent in the provided search results. However, the presence of the thioamide and iodo-substituted aryl functionalities provides a scaffold for potential rearrangement reactions under appropriate conditions. For instance, reactions that generate a nitrene or a carbocation intermediate could lead to rearrangements. tmv.ac.inmasterorganicchemistry.com

Interactive Data Table: Potential Rearrangement Reactions

| Rearrangement Type | Starting Functionality (Derivative of 2-Iodothiobenzamide) | Key Intermediate | Potential Product |

| Hofmann-type | Thioamide | Thio-isocyanate | Amine |

| Beckmann-type | Thioamide S-oxide | Nitrilium ion analog | Amide-like structure |

| Stevens | Quaternary ammonium/sulfonium salt | Ylide | Rearranged amine/sulfide (B99878) |

Radical Reactions and Their Mechanisms

Radical reactions involve species with unpaired electrons and typically proceed through a three-step mechanism: initiation, propagation, and termination. transformationtutoring.comsavemyexams.com The carbon-iodine bond in 2-Iodothiobenzamide is relatively weak and can be cleaved homolytically to generate a radical species.

Mechanism of Radical Reactions:

Initiation: This step involves the formation of radicals, often through the homolytic cleavage of a weak bond by heat or light. savemyexams.commasterorganicchemistry.com In the case of 2-Iodothiobenzamide, the C-I bond can be cleaved to form an aryl radical and an iodine radical.

Propagation: The newly formed radical reacts with a stable molecule to generate a new radical, which then continues the chain reaction. transformationtutoring.comsavemyexams.com For example, the aryl radical derived from 2-Iodothiobenzamide could abstract a hydrogen atom from a solvent molecule or add to a double bond.

Termination: The reaction is terminated when two radicals combine to form a stable, non-radical product. transformationtutoring.comsavemyexams.com

Detailed Research Findings: The presence of the iodine atom makes 2-Iodothiobenzamide a potential precursor for aryl radicals. These radicals can participate in various synthetic transformations. For instance, in the Hunsdiecker reaction, the silver salt of a carboxylic acid reacts with bromine to form an alkyl or aryl halide. nptel.ac.in An analogous reaction could potentially be developed for thioamides. Furthermore, aryl radicals generated from 2-Iodothiobenzamide could be involved in cyclization reactions, particularly if a suitable radical acceptor is present in the molecule. For example, a radical cascade reaction could lead to the formation of nitrogen-containing heterocycles. nih.gov

Spectroscopic and Advanced Structural Characterization of 2 Iodothiobenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful analytical tool that provides insight into the carbon-hydrogen framework of a molecule. vanderbilt.edu By analyzing the chemical shifts, splitting patterns, and integration of the signals, the connectivity of atoms can be determined.

In the ¹H NMR spectrum of 2-Iodothiobenzamide, the protons on the aromatic ring and the amide group give rise to distinct signals. The chemical environment of each proton influences its resonance frequency, reported in parts per million (ppm) relative to a standard. pressbooks.pub The aromatic protons typically appear in the downfield region of the spectrum due to the deshielding effect of the benzene (B151609) ring. The protons of the thioamide group (-CSNH₂) are also expected to show characteristic chemical shifts. The integration of the peaks corresponds to the ratio of the protons in different environments. docbrown.info

Table 1: ¹H NMR Spectral Data for 2-Iodothiobenzamide

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| Data not available in search results | Aromatic Protons (Ar-H) | |

| Data not available in search results | Thioamide Protons (-CSNH₂) |

This table is interactive. Specific chemical shifts and multiplicities are dependent on the solvent and the spectrometer frequency.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in 2-Iodothiobenzamide will produce a separate signal. udel.edu The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of the atoms they are bonded to. udel.edu The carbon atom of the thioamide group (C=S) is typically found significantly downfield. The carbon atoms of the aromatic ring will have distinct chemical shifts based on their position relative to the iodine atom and the thioamide group.

Table 2: ¹³C NMR Spectral Data for 2-Iodothiobenzamide

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| Data not available in search results | Thioamide Carbon (C=S) |

| Data not available in search results | Aromatic Carbon bonded to Iodine (C-I) |

| Data not available in search results | Other Aromatic Carbons (Ar-C) |

This table is interactive. The chemical shifts are relative to a standard, typically TMS.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to further elucidate the structure of 2-Iodothiobenzamide. rutgers.eduscribd.com A COSY spectrum would reveal correlations between coupled protons, helping to assign the signals of the aromatic protons. cam.ac.uk An HSQC spectrum would show correlations between protons and the carbon atoms they are directly attached to, providing unambiguous assignments for both the ¹H and ¹³C spectra. scribd.com These advanced methods are particularly useful for complex molecules where one-dimensional spectra may be crowded or ambiguous. libretexts.org

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing information about the functional groups present. uobabylon.edu.iq

IR spectroscopy is used to identify the functional groups in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. libretexts.org For 2-Iodothiobenzamide, characteristic absorption bands are expected for the N-H stretching of the amide group, C=S stretching of the thioamide, and C-H and C=C vibrations of the aromatic ring. msu.edulibretexts.orgspectroscopyonline.com

Table 3: Characteristic IR Absorption Bands for 2-Iodothiobenzamide

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3400-3100 | N-H Stretch | Thioamide (-CSNH₂) |

| 3100-3000 | C-H Stretch | Aromatic Ring |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| ~1200-1000 | C=S Stretch | Thioamide |

| ~800-600 | C-I Stretch | Iodo-substituted Ring |

This table is interactive. The exact frequencies can vary based on the sample's physical state and intermolecular interactions.

Raman spectroscopy is a complementary technique to IR spectroscopy that also provides information about molecular vibrations. horiba.com It is particularly sensitive to non-polar bonds and can be useful for observing the vibrations of the aromatic ring and the C-S and C-I bonds. spectroscopyonline.comresearchgate.netfu-berlin.de The Raman spectrum of 2-Iodothiobenzamide would show characteristic bands for the thioamide group and the substituted benzene ring.

Table 4: Expected Raman Shifts for 2-Iodothiobenzamide

| Raman Shift (cm⁻¹) | Vibrational Mode |

|---|---|

| Data not available in search results | Aromatic Ring Breathing |

| Data not available in search results | C=S Stretch |

| Data not available in search results | C-I Stretch |

This table is interactive. Raman shifts are specific to the vibrational modes of the molecule.

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy is a vital analytical technique used to study the electronic transitions within a molecule after it absorbs light in the ultraviolet (UV) and visible regions of the electromagnetic spectrum. The resulting spectrum provides valuable information about the molecule's chromophores and electronic structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The absorption of ultraviolet and visible light by organic molecules is confined to specific functional groups, known as chromophores, which possess valence electrons with low excitation energies. shu.ac.uk For thioamides, the thio-carbonyl group (C=S) and the associated phenyl ring in 2-iodothiobenzamide constitute the primary chromophore. The UV-Vis spectrum of such compounds is characterized by absorption bands that arise from the promotion of electrons from lower energy molecular orbitals to higher energy ones. libretexts.org

The principal electronic transitions observed for thiobenzamides are the n→π* (an electron from a non-bonding orbital moves to an anti-bonding π* orbital) and the π→π* (an electron from a bonding π orbital moves to an anti-bonding π* orbital) transitions. libretexts.orgscispace.comresearchgate.net

π → π Transitions: These are typically high-intensity absorptions. In thiobenzamides, this transition involves the excitation of an electron from a π orbital, which is delocalized over the phenyl ring and the thioamide group, to a corresponding π anti-bonding orbital. scispace.com These transitions usually result in molar absorptivity (ε) values between 1,000 and 10,000 L mol⁻¹ cm⁻¹. shu.ac.uk

n → π Transitions: These transitions involve the excitation of an electron from one of the non-bonding lone pairs (primarily on the sulfur atom) to an anti-bonding π orbital. scispace.com Compared to π→π* transitions, n→π* transitions are of much lower intensity, with molar absorptivity values typically ranging from 10 to 100 L mol⁻¹ cm⁻¹. shu.ac.uk They occur at longer wavelengths (lower energy).

Studies on thiobenzamide (B147508) and its N-substituted derivatives have identified a low-intensity band at longer wavelengths corresponding to the n→π* transition and a high-intensity band at shorter wavelengths assigned to the π→π* transition. scispace.com The presence of an iodine atom at the ortho-position of the benzene ring in 2-iodothiobenzamide is expected to influence these transitions through electronic and steric effects, potentially causing a shift in the absorption maxima (λmax).

Table 1: Typical UV-Vis Absorption Data for Thiobenzamide Derivatives This table is based on general findings for the thiobenzamide class of compounds. The exact values for 2-iodothiobenzamide would require experimental measurement.

| Transition Type | Typical λmax Range (nm) | Typical Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Associated Orbitals |

| π → π | 280 - 320 | High (1,000 - 10,000) | Promotion of an electron from a π bonding orbital to a π anti-bonding orbital. shu.ac.uk |

| n → π | 380 - 420 | Low (10 - 100) | Promotion of an electron from a non-bonding orbital to a π anti-bonding orbital. shu.ac.uk |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and elucidating its structure by analyzing the fragmentation pattern of its molecular ion. whitman.edu When a molecule like 2-iodothiobenzamide is introduced into a mass spectrometer, it is ionized, typically by electron impact (EI), to form a molecular ion (M⁺•), which is a radical cation. youtube.com This high-energy molecular ion can then undergo fragmentation, breaking into smaller, characteristic charged fragments.

The molecular weight of 2-Iodothiobenzamide (C₇H₆INS) is approximately 262.99 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺•) at an m/z (mass-to-charge ratio) corresponding to this mass. Unlike chlorine and bromine, iodine is monoisotopic (¹²⁷I), so there will not be a characteristic M+2 isotopic pattern from the halogen itself. libretexts.org

The fragmentation of the 2-iodothiobenzamide molecular ion is guided by the stability of the resulting fragments. Key fragmentation pathways for aromatic and halogenated compounds include:

Alpha-Cleavage : This is a common fragmentation mode for compounds containing a carbonyl or thiocarbonyl group, involving the cleavage of a bond adjacent to the functional group. miamioh.edu

Loss of Halogen : Cleavage of the C-I bond can lead to the loss of an iodine radical (•I), resulting in a fragment ion at M-127.

Cleavage around the Thioamide Group : Fragmentation can occur on either side of the thioamide functional group, leading to characteristic ions. For instance, cleavage of the C-C bond between the phenyl ring and the thioamide group can produce a benzoyl-type cation or an iodophenyl radical.

Table 2: Predicted Key Fragments in the Mass Spectrum of 2-Iodothiobenzamide

| m/z Value (approx.) | Fragment Ion | Likely Origin |

| 263 | [C₇H₆INS]⁺• | Molecular Ion (M⁺•) |

| 203 | [C₇H₆S]⁺ | Loss of •I from the iodophenyl moiety |

| 136 | [C₇H₆NS]⁺ | Loss of •I |

| 121 | [C₆H₄I]⁺ | Cleavage of the C(S)-C(Aryl) bond, loss of •CSNH₂ |

| 104 | [C₇H₆S]⁺• | Loss of I and NH₂ |

| 77 | [C₆H₅]⁺ | Phenyl cation from further fragmentation |

Single-Crystal X-ray Diffraction for Solid-State Structure

Single-Crystal X-ray Diffraction (XRD) is the most definitive analytical method for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. creative-biostructure.com This technique provides detailed information on bond lengths, bond angles, and torsion angles, allowing for an unambiguous confirmation of the compound's connectivity and conformation in the solid state. researchgate.netrsc.org

For 2-iodothiobenzamide, a single-crystal XRD analysis would reveal:

Molecular Conformation : The precise spatial arrangement of the atoms, including the planarity of the thioamide group and its orientation relative to the iodophenyl ring.

Bond Parameters : Exact bond lengths (e.g., C=S, C-N, C-I, and bonds within the aromatic ring) and the angles between them. creative-biostructure.com This data provides insight into bond order and hybridization.

Intermolecular Interactions : The analysis would also detail how molecules of 2-iodothiobenzamide pack together in the crystal lattice. This includes identifying non-covalent interactions such as hydrogen bonds (e.g., between the -NH₂ group of one molecule and the sulfur atom of another) and halogen bonding involving the iodine atom.

While no specific published crystal structure for 2-Iodothiobenzamide was identified in the search, the data obtained from such an analysis would be presented in a crystallographic information file (CIF) and summarized in tables.

Table 3: Illustrative Data Obtainable from Single-Crystal X-ray Diffraction for 2-Iodothiobenzamide This table is a hypothetical representation of the type of structural parameters that would be determined.

| Parameter | Description | Expected Value/Observation |

| Crystal System | The symmetry classification of the crystal lattice. | e.g., Monoclinic, Orthorhombic |

| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c |

| C=S Bond Length | The distance between the carbon and sulfur atoms of the thioamide. | Typically ~1.68 Å |

| C-I Bond Length | The distance between the aromatic carbon and the iodine atom. | Typically ~2.10 Å |

| C-N Bond Length | The distance between the carbon and nitrogen atoms of the thioamide. | Typically ~1.33 Å, indicating partial double bond character. |

| Dihedral Angle | The angle between the plane of the phenyl ring and the plane of the thioamide group. | Would reveal any twisting due to steric hindrance from the ortho-iodine. |

| Hydrogen Bonding | Identification of donor-acceptor distances and angles. | e.g., N-H···S interactions between adjacent molecules. |

Theoretical and Computational Chemistry Studies on 2 Iodothiobenzamide

Quantum Chemical Investigations

Quantum chemical investigations employ the principles of quantum mechanics to model molecular systems. mdpi.com These methods provide a foundational understanding of a molecule's structure and properties based on the behavior of its electrons. nih.gov For 2-Iodothiobenzamide, such studies can reveal detailed information about its stability, electronic nature, and the distribution of charge across the molecule.

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry that determines the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgnih.gov It is based on the principle that the properties of a system can be determined from its electron density, which is a function of only three spatial coordinates. mpg.descispace.com This approach is computationally more efficient than traditional wave-function-based methods, making it suitable for a wide range of molecular systems. mpg.de

For 2-Iodothiobenzamide, DFT calculations can be used to optimize the molecular geometry and to compute various electronic properties. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps can also be generated using DFT. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 2-Iodothiobenzamide, the MEP would likely show negative potential around the sulfur and nitrogen atoms of the thioamide group, indicating sites susceptible to electrophilic attack, and positive potential around the hydrogen atoms.

Natural Bond Orbital (NBO) analysis is another powerful tool used in conjunction with DFT to study charge transfer and intramolecular interactions. By analyzing the delocalization of electron density between filled and vacant orbitals, NBO can quantify the stability arising from hyperconjugation and resonance effects within the 2-Iodothiobenzamide structure.

Table 1: Illustrative DFT-Calculated Electronic Properties for 2-Iodothiobenzamide Note: This table presents hypothetical data that would be obtained from a typical DFT calculation for illustrative purposes.

| Property | Calculated Value | Unit | Significance |

| HOMO Energy | -6.5 | eV | Relates to electron-donating ability |

| LUMO Energy | -1.2 | eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 5.3 | eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 3.8 | Debye | Measures the overall polarity of the molecule |

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data or empirical parameters. nih.gov These methods, such as Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and Coupled Cluster (CC), solve the Schrödinger equation to provide highly accurate descriptions of molecular properties. q-chem.com While computationally more demanding than DFT, ab initio methods are often used as a benchmark for accuracy. q-chem.comethz.ch

For 2-Iodothiobenzamide, ab initio calculations can provide precise predictions of its geometric parameters, including bond lengths, bond angles, and dihedral angles. They are also employed to calculate vibrational frequencies. The computed vibrational spectrum can be compared with experimental Infrared (IR) and Raman spectra to confirm the molecular structure and assign specific vibrational modes to the stretching and bending of bonds within the molecule. mdpi.com This level of theoretical investigation is crucial for a detailed understanding of the molecule's structural and dynamic characteristics at the quantum level. aps.org

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation around single bonds. libretexts.org The potential energy surface (PES) is a mathematical or graphical representation of a system's energy as a function of its geometric parameters. wikipedia.org It provides a landscape of all possible conformations and the energy barriers that separate them. wikipedia.org

For 2-Iodothiobenzamide, the primary sources of conformational flexibility are the rotation around the C(aryl)-C(S) bond and the C(S)-N bond. A detailed conformational analysis would involve systematically rotating these bonds and calculating the energy at each step to map out the PES. nih.gov This process identifies the low-energy, stable conformers (local minima on the PES) and the transition states (saddle points) that connect them. wikipedia.org

The analysis would reveal whether the thioamide group is planar or twisted relative to the benzene (B151609) ring and the preferred orientation of the iodine atom. Factors influencing the stability of different conformers include steric hindrance between the iodine atom and the thioamide group, as well as intramolecular hydrogen bonding possibilities. libretexts.org

Table 2: Hypothetical Conformational Energy Profile for 2-Iodothiobenzamide Note: This table illustrates the type of data generated from a potential energy surface scan around the C(aryl)-C(S) bond.

| Dihedral Angle (I-C-C-S) | Relative Energy (kcal/mol) | Conformation Type |

| 0° | 5.2 | Eclipsed (High Energy) |

| 60° | 1.5 | Gauche |

| 120° | 4.8 | Eclipsed (High Energy) |

| 180° | 0.0 | Anti (Global Minimum) |

Prediction of Reactivity and Mechanistic Pathways

Computational chemistry offers powerful tools for predicting the reactivity of molecules and elucidating the step-by-step mechanisms of chemical reactions. github.ioarxiv.org By analyzing the electronic structure and energy landscapes, researchers can identify the most likely sites of reaction and the pathways leading from reactants to products. arxiv.org

For 2-Iodothiobenzamide, DFT-based reactivity descriptors can be calculated to predict its chemical behavior. Quantities such as the Fukui function and local softness are used to identify which atoms are most susceptible to nucleophilic or electrophilic attack. This information is vital for understanding how 2-Iodothiobenzamide might interact with other reagents.

Furthermore, computational methods can be used to map out the entire mechanistic pathway of a reaction involving 2-Iodothiobenzamide. uci.edu This involves locating the transition state structures, which are the energy maxima along the reaction coordinate. neurips.cc Calculating the activation energy (the energy difference between the reactants and the transition state) allows for the prediction of reaction rates. Such studies can provide detailed, atomistic insight into how bonds are broken and formed, which is often difficult to determine through experimental means alone. github.io

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) is a computational method that simulates the physical movements of atoms and molecules over time. volkamerlab.org By solving Newton's equations of motion, MD simulations provide a detailed view of the dynamic behavior of a system, including conformational changes and interactions with its environment. labxing.commdpi.com

An MD simulation of 2-Iodothiobenzamide, typically placed in a box of solvent molecules like water, would reveal its structural flexibility and intermolecular interactions. uinjkt.ac.id The simulation trajectory would show how the molecule tumbles and rotates in solution, how its flexible dihedral angles fluctuate, and how it forms hydrogen bonds or other interactions with solvent molecules. nih.gov

This approach provides insights that are complementary to the static picture from quantum chemical calculations. For instance, MD can explore a wider range of conformations and reveal how the solvent environment influences the stability of different conformers. The resulting data can be used to calculate thermodynamic properties and to understand the behavior of 2-Iodothiobenzamide in a realistic, condensed-phase environment. nih.gov

Computational Approaches to Molecular Scaffolds Incorporating 2-Iodothiobenzamide Motifs

In medicinal chemistry, a molecular scaffold is the core structure of a molecule to which various functional groups can be attached. nih.gov The 2-Iodothiobenzamide motif can serve as such a scaffold for the design of new bioactive compounds. Computational approaches are instrumental in exploring the potential of a given scaffold. uniroma1.it

Techniques like scaffold hopping aim to identify new core structures that can mimic the biological activity of a known compound while having a different chemical makeup. uniroma1.itchemrxiv.org If 2-Iodothiobenzamide were part of a known active molecule, computational methods could be used to design novel scaffolds that retain the key pharmacophoric features (the spatial arrangement of essential interaction points) but possess improved properties like better synthetic accessibility or reduced toxicity.

Computational libraries of molecules can be built around the 2-Iodothiobenzamide scaffold by systematically adding different substituents at various positions. These virtual libraries can then be screened against a biological target using molecular docking simulations to predict their binding affinity. This in silico approach accelerates the drug discovery process by prioritizing the most promising candidates for synthesis and experimental testing. researchgate.net

Scaffold Generation and Analysis

In the field of medicinal chemistry, a "scaffold" refers to the core structural framework of a molecule. The computational analysis of molecular scaffolds is a fundamental aspect of drug design, enabling the classification of compounds and the prediction of their biological activities. researchgate.net Scaffold-based design often involves identifying a core structure and then exploring various chemical modifications to optimize its properties. nih.gov

A notable application of 2-Iodothiobenzamide is in the synthesis of 2-arylthiazole-4-carboxylic acids. One study identified this class of compounds as potent ligands for the CaMKIIα hub domain through a structure-based virtual screening approach. acs.org In this research, 2-Iodothiobenzamide served as a crucial starting material for the generation of the thiazole-containing scaffold. acs.org

The general synthetic route involves the reaction of a thiobenzamide (B147508) derivative, such as 2-Iodothiobenzamide, with ethyl bromopyruvate to form the thiazole (B1198619) ring. acs.org This synthetic strategy highlights the role of 2-Iodothiobenzamide in generating a specific and biologically relevant scaffold.

Once the 2-arylthiazole-4-carboxylic acid scaffold was synthesized, computational modeling, specifically docking studies, was employed to understand the binding interactions with the CaMKIIα hub domain. acs.org These computational analyses are critical for elucidating the bioactive conformations and the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern the ligand-protein recognition process. acs.org

Table 1: Reactants for Scaffold Generation

| Reactant | Role | Resulting Scaffold |

|---|---|---|

| 2-Iodothiobenzamide | Starting Material | 2-Arylthiazole-4-carboxylic acid |

Identification of Analog Series-Based Scaffolds

The concept of an analog series-based (ASB) scaffold is a more recent development in computational chemistry. researchgate.net Unlike traditional scaffolds that are derived from single compounds, ASB scaffolds are generated from a series of structurally related analogs. This approach captures the structural relationships between analogs and often incorporates information about their synthesis. mdpi.com An analog series consists of compounds that share a common core and have different substituents at one or more sites. mdpi.com

The synthesis of various derivatives of the 2-arylthiazole-4-carboxylic acid scaffold, originating from precursors like 2-Iodothiobenzamide, effectively creates an analog series. For instance, by starting with different substituted thiobenzamides, a library of analogs with diverse functionalities on the aryl ring can be generated. acs.org

In the study targeting the CaMKIIα hub domain, a series of monosubstituted analogs were synthesized and their binding affinities were determined. acs.org This collection of compounds represents an analog series, and the underlying 2-arylthiazole-4-carboxylic acid core can be considered an analog series-based scaffold. The computational analysis of such a series allows for the establishment of structure-activity relationships (SAR), where the effect of different substituents on binding affinity can be quantified and rationalized through molecular modeling.

Table 2: Exemplary Analog Series Derived from a Thiazole Scaffold

| Compound ID | R-Group on Phenyl Ring | Biological Target |

|---|---|---|

| 1b | H | CaMKIIα hub domain |

| 1a (PTCA) | 2,6-dichloro | CaMKIIα hub domain |

| 1w | 2,6-dibromo | CaMKIIα hub domain |

| 1y | 2,6-dimethyl | CaMKIIα hub domain |

| 1z | 2,6-diiodo | CaMKIIα hub domain |

The computational investigation of this analog series revealed insights into the preferred substitution patterns for high-affinity binding. For example, the docking studies of the highly active 2,6-dichloro and 2,6-dibromo analogs helped to elucidate their putative binding modes within the target protein. acs.org This iterative process of synthesis, biological evaluation, and computational analysis is a powerful paradigm in modern drug discovery, where a simple starting material like 2-Iodothiobenzamide can lead to the development of highly potent and selective ligands.

Applications of 2 Iodothiobenzamide in Organic Synthesis and Molecular Scaffold Design

2-Iodothiobenzamide as a Building Block in Complex Molecule Synthesis

2-Iodothiobenzamide serves as a valuable building block in the synthesis of complex molecules. Its utility stems from the reactivity of its functional groups, which allow for the strategic construction of larger, more intricate molecular architectures. The presence of the iodine atom, for instance, provides a site for various coupling reactions, a common strategy to form new carbon-carbon or carbon-heteroatom bonds. This capability is essential for assembling complex molecular frameworks from simpler precursors.

The thioamide group also offers a range of chemical transformations. It can participate in cyclization reactions to form heterocyclic rings or be converted into other functional groups as needed during a synthetic sequence. This dual reactivity of the iodine and thioamide groups makes 2-iodothiobenzamide a strategic component in multistep syntheses, where predictable and selective reactions are crucial. nih.gov The ability to use such building blocks effectively streamlines the process of creating complex molecules, which is a central goal in organic synthesis. nih.gov

Precursor in Heterocyclic Compound Synthesis

2-Iodothiobenzamide is a key precursor in the synthesis of a wide variety of heterocyclic compounds. sigmaaldrich.comopenmedicinalchemistryjournal.com These are cyclic compounds containing atoms of at least two different elements in their rings. The reactivity of both the thioamide and the iodo-substituent on the aromatic ring makes 2-iodothiobenzamide a versatile starting material for constructing these important molecular structures.

Formation of Sulfur-Containing Heterocycles (e.g., Thiazoles, Thiadiazoles)

The thioamide group of 2-iodothiobenzamide is particularly useful for constructing sulfur-containing heterocycles like thiazoles and thiadiazoles.

Thiazoles: The synthesis of thiazoles often involves the reaction of a thioamide with an α-haloketone, a process known as the Hantzsch thiazole (B1198619) synthesis. medcraveonline.com In this context, 2-iodothiobenzamide can react with various α-haloketones to yield 2-arylthiazole derivatives. medcraveonline.com For example, reacting 2-iodothiobenzamide with N-[4-(2-bromoacetyl)phenyl]acetamide can produce a thiazole intermediate. medcraveonline.com The resulting thiazole ring can be further modified, demonstrating the role of 2-iodothiobenzamide as a foundational element. Thiazoles are significant structural motifs found in many biologically active compounds. medcraveonline.comglobalresearchonline.net

Thiadiazoles: Thiadiazoles are five-membered rings containing one sulfur and two nitrogen atoms. wikipedia.org The synthesis of 1,3,4-thiadiazole (B1197879) derivatives can be achieved through various routes, often involving the cyclization of thiosemicarbazide (B42300) derivatives or by reacting a thioamide with a suitable reagent. nih.govnih.gov While direct synthesis from 2-iodothiobenzamide is less commonly detailed, the thiobenzamide (B147508) structural element is a key component for forming the thiadiazole ring. biointerfaceresearch.com For instance, thioamides can be converted into intermediates that then cyclize to form the 1,3,4-thiadiazole core. mdpi.com

The following table summarizes the types of sulfur-containing heterocycles that can be synthesized using thiobenzamide derivatives as precursors.

| Heterocycle | General Synthetic Method | Role of Thioamide |

| Thiazole | Hantzsch Thiazole Synthesis | Reacts with an α-haloketone to form the thiazole ring. medcraveonline.com |

| 1,3,4-Thiadiazole | Cyclization of thiosemicarbazide derivatives | The thioamide moiety is a key structural component for the formation of the thiadiazole ring system. nih.govnih.gov |

Synthesis of Nitrogen-Containing Heterocycles (e.g., Imidazoles, Pyrazoles)

The versatile nature of 2-iodothiobenzamide also extends to the synthesis of nitrogen-containing heterocycles such as imidazoles and pyrazoles.

Imidazoles: Imidazoles are five-membered rings with two non-adjacent nitrogen atoms. wjpsonline.com The synthesis of substituted imidazoles can be achieved through various methods, including the reaction of dicarbonyl compounds with aldehydes and ammonia (B1221849). gaylordchemical.commdpi.com While the direct use of 2-iodothiobenzamide in these syntheses is not always straightforward, it can be chemically modified to provide the necessary precursors. The thioamide group can be converted to an amide or other functional groups that are more suitable for specific imidazole-forming reactions. researchgate.net

Pyrazoles: Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. pharmajournal.net A common method for synthesizing pyrazoles is the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648). pharmajournal.netbeilstein-journals.org Similar to imidazole (B134444) synthesis, 2-iodothiobenzamide can be used to generate intermediates that are then used to construct the pyrazole (B372694) ring. For instance, the thioamide could be transformed into a dicarbonyl-containing intermediate, which can then react with hydrazine to form the pyrazole ring. echemcom.com

The table below outlines the synthesis of these nitrogen-containing heterocycles.

| Heterocycle | General Synthetic Method | Potential Role of 2-Iodothiobenzamide |

| Imidazole | Reaction of a dicarbonyl compound with an aldehyde and ammonia. gaylordchemical.commdpi.com | Can be chemically modified to provide precursors for the synthesis. |

| Pyrazole | Condensation of a 1,3-dicarbonyl compound with hydrazine. pharmajournal.netbeilstein-journals.org | Can be used to generate intermediates for pyrazole ring construction. |

Multi-ring System Formation

2-Iodothiobenzamide is also instrumental in the formation of multi-ring systems, where a heterocyclic ring is fused to one or more other rings. youtube.com The presence of the reactive iodine atom allows for intramolecular cyclization reactions. For example, a substituent introduced at the thioamide nitrogen could contain a group that reacts with the iodine atom on the benzene (B151609) ring, leading to the formation of a new fused ring.

Furthermore, the heterocyclic rings formed from 2-iodothiobenzamide can serve as a foundation for building additional rings. For instance, a thiazole synthesized from 2-iodothiobenzamide can have functional groups that are then used in subsequent reactions to create a fused-ring system, such as a pyrimidothiazole or a benzothiazole (B30560) derivative. This stepwise construction is a powerful strategy in organic synthesis for creating complex, multi-ring architectures.

Design of Novel Molecular Scaffolds for Chemical Exploration

In addition to its role in synthesizing specific molecules, 2-iodothiobenzamide is a valuable starting point for designing novel molecular scaffolds. nih.govmdpi.com A molecular scaffold is the core structure of a molecule to which various functional groups can be attached. By creating a diverse collection of scaffolds, chemists can explore a wider range of chemical space and potentially discover new compounds with interesting properties. cam.ac.ukresearchgate.net

The utility of 2-iodothiobenzamide in this area comes from its potential to be transformed into a wide variety of different structures through the reactions of its iodine and thioamide groups. researchgate.net This allows for the creation of a library of related but structurally distinct molecules.

Scaffold-Oriented Synthesis Strategies

Scaffold-oriented synthesis is an approach that aims to generate a collection of molecules with diverse core structures. beilstein-journals.orgrsc.org This strategy often begins with a common starting material that can be guided down different reaction pathways to produce a variety of scaffolds. 2-Iodothiobenzamide is an excellent candidate for such a strategy.

For example, the thioamide group can be used to form a thiazole ring, while in a different reaction sequence, it could be converted to an amidine to form a pyrimidine (B1678525) ring. The iodine atom adds another layer of diversification, allowing for coupling reactions to attach different groups to the benzene ring. This can lead to a wide array of molecular frameworks from a single, readily available starting material. The goal of this approach is to efficiently generate structural diversity, which is crucial for the discovery of new lead compounds in drug discovery and materials science. rsc.org

Exploration of Structural Diversity via 2-Iodothiobenzamide Derivatives